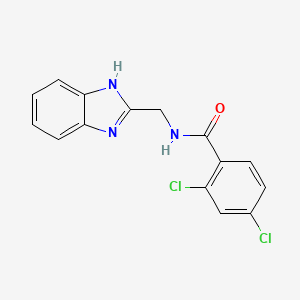![molecular formula C28H26N4O4 B2553045 Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 512838-93-6](/img/structure/B2553045.png)
Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The [1,2,4]triazolo[1,5-a]pyrimidine is a class of compounds that has been studied for their various biological activities . They are part of living organisms and play a vital role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of various diseases .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine compounds is often proven using NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine compounds are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine compounds can vary widely depending on their specific structure .Aplicaciones Científicas De Investigación
Organic Chemistry Synthesis
This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal Chemistry
1,2,4-triazolo[1,5-a]pyridine, a core structure in this compound, is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Antitumor Activity
Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as antitumor . Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Treatment of Alzheimer’s Disease
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety can be used for the treatment of Alzheimer’s disease .
Treatment of Insomnia
These compounds have also been reported to be effective in the treatment of insomnia .
Fatty Acid-Binding Proteins (FABPs) Targeting
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Cytotoxic Activity
The synthesized molecules containing this compound have shown cytotoxic activity against breast cancer cell lines .
Material Sciences Applications
These types of compounds have various applications in the material sciences fields as well .
Mecanismo De Acción
Target of Action
The primary target of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The result of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate’s action is the significant inhibition of cell growth and the induction of apoptosis . This is achieved through its interaction with CDK2 and the subsequent disruption of the cell cycle .
Action Environment
The action of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a chemical reaction that may be involved in the synthesis or metabolism of the compound, can be catalyzed by acids, bases, and is accelerated by heat or light . Furthermore, the nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-19-25(27(33)36-17-21-11-7-4-8-12-21)26(32-28(31-19)29-18-30-32)22-13-14-23(24(15-22)34-2)35-16-20-9-5-3-6-10-20/h3-15,18,26H,16-17H2,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGAIYGGDJOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

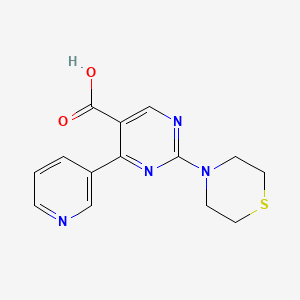

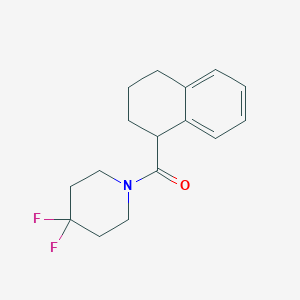


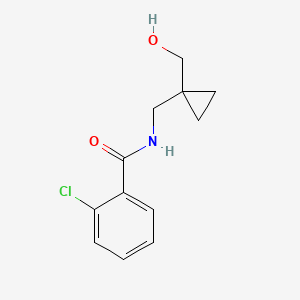
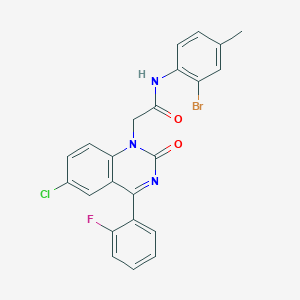

![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)
![2-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2552980.png)
![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)
![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
